N-(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)acetamide
Description
N-(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)acetamide is a synthetic organic compound with a pyrimidine core structure This compound is characterized by the presence of a prop-2-enyl group at the 5-position and an acetamide group at the 2-position of the pyrimidine ring
Properties
IUPAC Name |
N-(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-4-5-8-6(2)11-10(12-7(3)14)13-9(8)15/h4H,1,5H2,2-3H3,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZVLDMZWQVWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC(=O)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group is introduced via an alkylation reaction using prop-2-enyl halides under basic conditions.
Acetamide Formation: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)thioacetamide
- N-(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)propionamide
Uniqueness
N-(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
